molecular formula C9H13NS B13236260 3-(Thiophen-2-ylmethyl)pyrrolidine CAS No. 1188264-43-8

3-(Thiophen-2-ylmethyl)pyrrolidine

Cat. No.: B13236260
CAS No.: 1188264-43-8
M. Wt: 167.27 g/mol
InChI Key: DZBDYMFOWFPTNP-UHFFFAOYSA-N
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Description

3-(Thiophen-2-ylmethyl)pyrrolidine is an organic compound with the molecular formula C9H13NS It consists of a pyrrolidine ring substituted with a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-ylmethyl)pyrrolidine typically involves the reaction of thiophene-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of thiophene-2-carbaldehyde with pyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolidine ring can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Pyrrolidine amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-(Thiophen-2-ylmethyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-ylmethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A five-membered ring containing sulfur, used in the synthesis of various pharmaceuticals and materials.

    Pyrrolidine: A five-membered nitrogen-containing ring, commonly found in natural products and pharmaceuticals.

    Thiophene-2-carbaldehyde: A precursor in the synthesis of 3-(Thiophen-2-ylmethyl)pyrrolidine.

Uniqueness

This compound is unique due to the combination of the thiophene and pyrrolidine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

1188264-43-8

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3-(thiophen-2-ylmethyl)pyrrolidine

InChI

InChI=1S/C9H13NS/c1-2-9(11-5-1)6-8-3-4-10-7-8/h1-2,5,8,10H,3-4,6-7H2

InChI Key

DZBDYMFOWFPTNP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC=CS2

Origin of Product

United States

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